3-Propyl-1,4-diazepan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-propyl-1,4-diazepan-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-4-7-8(11)10-6-3-5-9-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
ZMPVMIUXWVMFAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NCCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Propyl 1,4 Diazepan 2 One and Its Derivatives
Overview of Cyclization Reactions for Diazepanone Ring Systems
The construction of the 1,4-diazepan-2-one (B1253349) scaffold is a key challenge addressed by several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Lactam Formation Strategies
Lactam formation, or intramolecular amidation, is a fundamental approach to synthesizing 1,4-diazepan-2-ones. This typically involves the cyclization of a linear precursor containing both an amine and an ester or carboxylic acid functionality, appropriately spaced to favor the formation of the seven-membered ring. For instance, the cyclization of N-(2-aminoethyl)-β-amino esters can be induced to form the diazepanone ring. The intramolecular hydrogen bonding in some lactams can stabilize the cyclic structure, influencing its reactivity. scbt.com
One common pathway involves the reductive amination of a keto-acid or keto-ester with ethylenediamine, followed by cyclization. Another approach is the reaction between an α,β-unsaturated ester and ethylenediamine, which proceeds through a Michael addition followed by intramolecular amidation. These methods provide a straightforward entry to the core diazepanone structure, which can then be further functionalized.
N-Acyliminium Ion Cyclization Approaches
N-Acyliminium ion cyclizations are powerful bond-forming reactions used to construct a variety of nitrogen-containing heterocycles, including diazepanone systems. conicet.gov.arhanyang.ac.kr This strategy involves the generation of a reactive N-acyliminium ion intermediate, which is then trapped intramolecularly by a nucleophile to form the ring. hanyang.ac.kr These reactions can be used to create fused bicyclic systems containing a diazepanone ring. conicet.gov.arconicet.gov.ar
For example, a linear peptide precursor containing a masked aldehyde, such as a N-(3-oxopropyl)-derivative, can be treated with acid to unmask the aldehyde and trigger the formation of a seven-membered N-acyliminium ion. conicet.gov.arebrary.net This intermediate can then be attacked by an internal nucleophile, such as an amino acid side chain, to complete the cyclization and form a fused 7,5- or 7,6-ring system. ebrary.net The direction of the cyclization can be controlled based on the design of the precursor. conicet.gov.armdpi.com This method has been successfully applied in solid-phase synthesis, making it suitable for creating libraries of complex peptidomimetics. conicet.gov.arconicet.gov.ar
| Precursor Type | Fused Ring System Formed | Stereocontrol | Typical Yield |
|---|---|---|---|
| N-(3-Oxo-propyl)-peptide with Ser(Ot-Bu) | 7,5-fused | High (74-99% d.e.) | 23-58% |
| N-(3-Oxo-propyl)-peptide with Ser(Ot-Bu) | 7,6-fused | High | 20% |
| N-(3-Oxo-propyl)-peptide with Trp | 7-membered tetracycle | High | 15% |
Ring-Closing Metathesis and Other Advanced Cyclization Methods
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including the precursors to 1,4-diazepan-2-ones. wikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular cyclization of a diene. organic-chemistry.org For the synthesis of a diazepanone, a suitable diallyl-substituted urea (B33335) or amide precursor is subjected to RCM, which forms a seven-membered unsaturated ring. smolecule.com Subsequent hydrogenation of the double bond yields the saturated 1,4-diazepan-2-one core.
This method is valued for its high functional group tolerance and its ability to form medium-sized rings that can be challenging to access via other methods. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of volatile ethylene (B1197577) gas, which shifts the equilibrium toward the cyclic product. wikipedia.org
| Catalyst | Common Name | Key Feature |
|---|---|---|
| (PCy₃)₂Cl₂Ru=CHPh | Grubbs' Catalyst (First Generation) | Pioneering catalyst for RCM. organic-chemistry.org |
| (IMesH₂)(PCy₃)Cl₂Ru=CHPh | Grubbs' Catalyst (Second Generation) | Higher activity and broader substrate scope. organic-chemistry.orgsmolecule.com |
| Zhan Catalyst 1B | Zhan Catalyst | Used for eco-friendly RCM of diallylurea precursors. smolecule.com |
Other advanced methods include domino reactions, such as an aza-Michael/S(N)2 cyclization of 1-azadienes with α-halogenoacetamides, which can provide access to functionalized 1,4-diazepinone derivatives. researchgate.net
Reactions Involving Ketimine Intermediates
Syntheses involving ketimine intermediates offer another pathway to the diazepanone framework. These methods often involve the reaction of a ketimine with an appropriate electrophile or a cyclization partner. For instance, ketimines can participate in Mannich-type reactions, where they act as nucleophiles after deprotonation, or as electrophiles when N-acylated. mdpi.com
One specific approach involves the reaction of ketimine intermediates with aldehydes. While detailed examples for 3-propyl-1,4-diazepan-2-one are not prevalent, the general strategy is applicable to the synthesis of substituted lactams. vulcanchem.com The formation of N-acyl ketimines from precursors like 3-hydroxyisoindolin-1-ones allows for catalytic, enantioselective Mannich reactions to produce chiral products with high diastereoselectivity. mdpi.com
Stereoselective Synthesis of this compound Analogs
Creating specific stereoisomers of 3-substituted diazepanones is crucial for pharmacological studies. The flexible seven-membered ring makes enantiocontrol a significant challenge, but several asymmetric strategies have been developed. smolecule.com
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry during synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct a chemical transformation, such as an alkylation, in a stereoselective manner. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of 3-substituted 1,4-diazepan-2-ones, a chiral auxiliary can be incorporated into the backbone before the alkylation step that introduces the propyl group at the C3 position. For example, imidazolidinone-based chiral auxiliaries, such as those derived from Evans' work, can be N-acylated and then deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with a propyl halide would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Finally, removal of the auxiliary would furnish the chiral this compound. While specific examples for the propyl derivative are not widely reported, this methodology is a well-established strategy for the asymmetric alkylation of lactams and related systems. beilstein-journals.org
Asymmetric Catalysis in Diazepanone Formation
The creation of a chiral center at the C3 position of the 1,4-diazepan-2-one ring is a key synthetic challenge. Asymmetric catalysis offers powerful solutions for establishing this stereocenter with high enantioselectivity. Methodologies include transition-metal catalysis, organocatalysis, and biocatalysis.
Transition-Metal Catalysis: Palladium-catalyzed asymmetric allylic alkylation (AAA) has been successfully applied to the synthesis of chiral diazepanones. In a notable study, the Stoltz group developed a method for the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-one (B1224613) lactams. caltech.edu This reaction creates gem-disubstituted products, including those with all-carbon quaternary stereocenters, at the C6 position (analogous to the C3 position in this compound) with high yield and enantioselectivity. caltech.edu The use of an electron-rich p-anisoyl protecting group on the lactam and a nonpolar solvent were critical for achieving high enantiomeric excess (ee). caltech.edu This methodology could be adapted for the synthesis of analogues of the FDA-approved drug suvorexant. caltech.edu
Organocatalysis: Organocatalytic strategies provide a metal-free alternative for the enantioselective synthesis of diazepanone frameworks. Researchers have developed a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones using a quinine-derived urea organocatalyst. chemistryviews.org This process involves a sequence of an organocatalyzed Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). chemistryviews.org The method furnishes the desired heterocyclic products under mild conditions with satisfactory yields and excellent enantioselectivities, reaching up to 98% ee. chemistryviews.org While demonstrated on a benzofused system, this strategy's core principles are applicable to the asymmetric synthesis of monocyclic 1,4-diazepan-2-ones.
Biocatalysis: Enzymes, particularly imine reductases (IREDs), have emerged as highly efficient and selective catalysts for the synthesis of chiral amines and heterocycles. An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes from aminoketone precursors. mdpi-res.comresearchgate.net By screening a panel of enantiocomplementary IREDs, researchers could access both (R)- and (S)-enantiomers of substituted 1,4-diazepanes with high enantiomeric excess (from 93% to >99%). mdpi-res.comresearchgate.net This biocatalytic approach represents a green and efficient method for constructing chiral diazepane cores of pharmaceutical importance. researchgate.net
| Method | Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed AAA | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | Allylic ester of a 1,4-diazepan-5-one | Forms gem-disubstituted products with quaternary stereocenters. | Up to 95% | caltech.edu |
| Organocatalytic DROC | epi-Quinine derived urea (eQNU) | Aldehydes, phenylsulfonylacetonitrile, 2-(aminomethyl)anilines | One-pot, three-component reaction under mild conditions. | Up to 98% | chemistryviews.org |
| Biocatalytic Reductive Amination | Imine Reductases (IREDs) | Aminoketone precursors | Access to both (R) and (S) enantiomers; green methodology. | 93% to >99% | mdpi-res.comresearchgate.net |
Solid-Phase Synthesis of 1,4-Diazepanone Scaffolds for Combinatorial Libraries
Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for drug discovery and structure-activity relationship (SAR) studies. Several methods have been developed for the solid-phase synthesis of 1,4-diazepanone and 1,4-benzodiazepine (B1214927) libraries, allowing for diversification at multiple positions, including the C3 position where a propyl group could be installed. nih.govnih.govnih.gov
Another approach is the traceless solid-phase synthesis, which ensures that no part of the linker remains in the final product. A traceless route to 1,4-diazepan-2-ones has been reported, based on the dibenzylation of quaternary ammonium (B1175870) salts attached to the solid support. researchgate.net For benzodiazepine (B76468) derivatives, methods have been established for the synthesis of libraries from three simple components: 2-aminobenzophenones, amino acids, and alkylating agents, demonstrating the modularity and efficiency of solid-phase techniques. nih.govscite.ai
| Step | Description | Reagents/Conditions | Reference |
|---|---|---|---|
| 1. Resin Loading | Reductive amination of Wang aldehyde resin with a β-amino ester. | β-alaninate, NaBH(OAc)₃ | nih.gov |
| 2. Acylation (C3-Diversity) | Aminoacylation with an N-Boc protected α-amino acid (e.g., with a propyl side chain). | N-Boc-α-amino acid, DIC, HOBt | nih.gov |
| 3. Cyclization | Boc deprotection followed by intramolecular reductive amination. | TFA; NaBH(OAc)₃ | nih.gov |
| 4. N-Alkylation (Optional Diversity) | Alkylation of the N1 nitrogen. | Alkyl halide, base | nih.gov |
| 5. Cleavage | Release of the final product from the solid support. | TFA/TES (95:5) | nih.gov |
Emerging Synthetic Routes and Methodological Advancements in Diazepanone Chemistry
The field of heterocyclic synthesis is continually advancing, with new methodologies offering improved efficiency, selectivity, and substrate scope. Several emerging routes are highly applicable to the synthesis of this compound.
Enolate Alkylation: A direct and effective method for introducing substituents at the C3 position is through the alkylation of a pre-formed diazepanone enolate. researchgate.net This strategy has been extensively explored for 1,4-benzodiazepin-2-ones. researchgate.net The enolate of a parent N-protected 1,4-diazepan-2-one can be generated using a strong base, such as potassium tert-butoxide, at low temperatures, followed by quenching with an electrophile like propyl bromide to install the C3-propyl group. researchgate.netsemanticscholar.org This approach is particularly useful for late-stage functionalization and the synthesis of specific target molecules.
Multicomponent Reactions (MCRs): MCRs are powerful tools in modern organic synthesis, allowing the construction of complex molecules in a single, convergent step. The Ugi four-component reaction (4CR) has been utilized in sequential strategies to build diazepinone scaffolds. researchgate.net For example, a sequence involving an Ugi reaction, a Staudinger reaction, and an intramolecular nucleophilic cyclization can produce 3-oxo-1,4-diazepine-5-carboxamides. researchgate.net Such strategies offer high atom economy and rapid access to diverse heterocyclic structures.
Novel Cyclization Strategies: Innovative cyclization methods continue to be developed. One such approach involves starting from natural amino acids like aspartate. acs.org In one route, the aldehyde derived from the β-carboxyl of N-protected aspartate is used to reductively alkylate another amino acid ester. Subsequent deprotection and cyclization via lactam formation yields a trisubstituted 1,4-diazepan-3-one ring. acs.org Another novel method is the Schmidt rearrangement of bicyclic ketones, which has been used to prepare bridged 1,4-diazepanes, demonstrating a unique approach to forming the seven-membered ring. enamine.net
| Method | Key Transformation | Starting Materials (Example) | Key Features | Reference |
|---|---|---|---|---|
| Enolate Alkylation | Alkylation of a C3-enolate | N-protected 1,4-diazepan-2-one, base, propyl halide | Direct C3-functionalization, good for specific targets. | researchgate.netsemanticscholar.org |
| Ugi 4CR / Cyclization | Sequential Ugi reaction and intramolecular cyclization | Isocyanide, 2-azidoacetic acid, aniline, aldehyde | Convergent, atom-economical, rapid library synthesis. | researchgate.net |
| Chiral Pool Synthesis | Cyclization of a linear precursor derived from amino acids | N-protected aspartate, amino acid esters | Builds in chirality from starting materials. | acs.org |
| Schmidt Rearrangement | Ring expansion of a bicyclic ketone | Bicyclic aminoketone | Forms bridged diazepane systems. | enamine.net |
Computational and Theoretical Investigations of 3 Propyl 1,4 Diazepan 2 One Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
No studies were found that performed quantum chemical calculations specifically on 3-Propyl-1,4-diazepan-2-one. Consequently, data for the following subsections are unavailable.
Density Functional Theory (DFT) Optimizations and Parameter Comparisons
There are no published DFT optimization results for this compound. Such a study would typically involve calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) to determine the molecule's lowest energy geometry. Key parameters like bond lengths, bond angles, and dihedral angles would be calculated and compared, but this data is not available for the target compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. This analysis is crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic properties. Information regarding the HOMO-LUMO energy gap, which indicates the energy required for electronic excitation, is therefore not available.
Vibrational Wavenumber and Electronic Transition Predictions
There are no reports on the theoretical vibrational (infrared and Raman) spectra or electronic transition properties of this compound. These predictions, typically derived from DFT and Time-Dependent DFT (TD-DFT) calculations, are essential for interpreting experimental spectroscopic data and understanding the molecule's vibrational modes and excited states.
Conformational Analysis of the 1,4-Diazepanone Ring System
While general conformational studies of seven-membered rings and some 1,4-diazepane derivatives exist, specific analyses for this compound are absent from the literature.
Energy Profiles and Conformational Isomers
No potential energy surface scans or conformational searches have been published for this compound. Such investigations would identify the stable conformational isomers (e.g., chair, boat, twist-boat) and their relative energies, which are influenced by the steric and electronic effects of the C3-propyl group.
Ring Inversion Dynamics and Barriers
Specific data on the dynamics and energy barriers associated with the ring inversion process of the 1,4-diazepanone ring in this compound could not be found. Determining these barriers is key to understanding the molecule's flexibility and the rate of interconversion between its different conformers at various temperatures.
Influence of Substituents on Preferred Conformations
The seven-membered ring of the 1,4-diazepan-2-one (B1253349) core is not planar and can adopt several conformations, with the preferred conformation being significantly influenced by the nature and position of its substituents. Computational studies, often corroborated by X-ray diffraction data of related crystalline structures, indicate that the diazepine (B8756704) ring typically adopts low-energy conformations such as chair, boat, and twist-boat forms.
The introduction of a substituent, such as the propyl group at the C3 position in this compound, plays a crucial role in determining the conformational equilibrium. The substituent's steric bulk dictates its preferred orientation to minimize non-bonded interactions. For instance, in related 1,4-diazepan-5-one (B1224613) structures, bulky substituents have been shown to favor an equatorial orientation to reduce steric strain, stabilizing a chair-like conformation of the seven-membered ring nih.gov.
In the case of diazepam, a well-studied benzodiazepine (B76468) derivative with a fused benzene (B151609) ring, the diazepine ring exists in two energetically favorable, mirror-image boat-like conformations. The introduction of a methyl group at the C3 position has been shown to stabilize one conformer over the other, forcing the phenyl group at C5 into a pseudo-equatorial position to avoid steric hindrance quora.com. This demonstrates that even small alkyl substituents can have a profound impact on the conformational landscape of the diazepine ring system. The most stable conformation is the one that possesses the minimum potential energy, which in turn dictates how the molecule can interact with biological receptors researchgate.net.
These conformational preferences are critical as the three-dimensional shape of the molecule is a key determinant of its biological activity and interaction with target proteins.
Table 1: Influence of Substituents on Diazepanone Ring Conformation
| Compound Class | Substituent(s) | Observed/Predicted Conformation | Substituent Orientation | Reference |
|---|---|---|---|---|
| Benzo[b] researchgate.netnih.govdiazepines | Various at C2 and C4 | Boat | - | researchgate.net |
| 1,4-Diazepan-5-ones | 4-chlorophenyl groups | Chair | Equatorial | nih.gov |
| 3-Methyldiazepam | (S)-3-methyl | Stabilized 'A' conformer | Pseudo-equatorial | quora.com |
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction
Computational chemistry provides powerful tools to predict the reactivity of molecules. Molecular Electrostatic Potential (MEP) and Fukui function analyses are two such methods used to identify reactive sites within a molecule like this compound.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These regions are predictive of molecular reactivity; electron-rich areas are susceptible to electrophilic attack, while electron-poor areas are prone to nucleophilic attack rsc.orgmdpi.comcore.ac.uk. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction and hydrogen bond donation. Conversely, positive potential might be found near the N-H protons, indicating sites for nucleophilic interaction mdpi.comsemanticscholar.org. MEP analysis is a valuable tool for understanding noncovalent interactions, which are crucial for ligand-receptor binding core.ac.uk.
Fukui functions are descriptors within Density Functional Theory (DFT) that quantify the change in electron density at a specific point in a molecule when the total number of electrons changes faccts.desemanticscholar.org. This analysis helps to pinpoint the most reactive atomic sites for different types of reactions researchgate.netnih.gov. Three main Fukui functions are calculated:
f+(r) : Predicts reactivity towards a nucleophilic attack (where an electron is added). The site with the highest f+ value is the most likely to accept an electron.
f-(r) : Predicts reactivity towards an electrophilic attack (where an electron is removed). The site with the highest f- value is the most likely to donate an electron.
f0(r) : Predicts reactivity towards a radical attack.
For this compound, Fukui analysis would likely identify the carbonyl oxygen and nitrogen atoms as key sites for electrophilic and nucleophilic interactions, respectively, providing a more quantitative prediction of its chemical behavior.
Table 2: Conceptual Fukui Function Analysis for Identifying Reactive Sites
| Atomic Site | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) | Predicted Reactivity |
|---|---|---|---|---|
| Carbonyl Oxygen | Low | High | Moderate | Prone to electrophilic attack |
| Carbonyl Carbon | High | Low | Moderate | Prone to nucleophilic attack |
| Amine Nitrogen (N-H) | Low | High | High | Prone to electrophilic/radical attack |
Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction
Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, might bind to the active site of a target protein nih.govnih.govarxiv.org. This process is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action nih.govnih.gov.
The procedure involves generating a three-dimensional model of the ligand and placing it into the binding pocket of a protein receptor, whose structure is often obtained from crystallographic data. Docking algorithms then explore various possible binding poses and score them based on factors like binding energy, which estimates the affinity of the ligand for the target mdpi.commdpi.com.
Studies on related diazepam and benzodiazepine derivatives have extensively used molecular docking to investigate their interactions with the γ-aminobutyric acid type A (GABAA) receptor, their primary biological target nih.govnih.govnih.gov. These studies have revealed key interactions, including:
Hydrogen bonds: Formed between the ligand and specific amino acid residues in the receptor's binding site.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the receptor.
Electrostatic interactions: Involve charged or polar groups on both the ligand and the receptor nih.gov.
For this compound, docking studies would aim to predict its binding mode and affinity for potential targets. The carbonyl group and N-H group would be expected to act as key hydrogen bond acceptors and donors, respectively, while the propyl group would likely engage in hydrophobic interactions within the binding pocket. The results of these simulations provide valuable insights into the potential biological activity of the compound mdpi.comresearchgate.net.
Table 3: Representative Docking Study Results for Diazepine Derivatives
| Ligand | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Diazepam | GABAA Receptor | γ2 Phe77, α1 His101, Tyr159 | -7.5 | mdpi.comnih.gov |
| Ro12-6377 (Diazepam derivative) | GABAA Receptor | Chloride-channel lining residues | Not specified | nih.gov |
| 2,7-bis(4-chlorophenyl)-1,4-diazepan-5-one | Human Oestrogen Receptor | Not specified | -8.9 | nih.gov |
Quantitative Structure-Property Relationship (QSPR) Modeling for Diazepanone Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure notebookarchive.org. These models create a mathematical relationship between calculated molecular descriptors and an experimentally determined property plos.orgnih.gov. For a series of diazepanone derivatives, QSPR models can be developed to predict properties such as solubility, boiling point, or even biological activity (in which case it is often referred to as QSAR) nih.gov.
The development of a QSPR model involves several steps:
Data Set Collection: A series of diazepanone derivatives with known experimental property values is assembled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).
Physicochemical descriptors: Such as logP (lipophilicity).
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a predictive model relating a subset of the most relevant descriptors to the property of interest wu.ac.th.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability nih.govmdpi.com.
For this compound and its analogs, a QSPR model could be used to predict a specific property without the need for experimental measurement, thereby accelerating the design and screening of new compounds with desired characteristics nih.govsemanticscholar.org.
Table 4: Examples of Molecular Descriptors for QSPR Modeling of Diazepanone Derivatives
| Descriptor Class | Specific Descriptor Example | Property It Describes |
|---|---|---|
| Topological | Wiener Index, Zagreb Index | Molecular branching, size |
| Geometrical | Molecular Surface Area | Size and shape, interaction potential |
| Constitutional | Molecular Weight | Basic molecular size |
| Electronic | Dipole Moment | Polarity of the molecule |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
Chemical Reactivity and Derivatization Strategies for 3 Propyl 1,4 Diazepan 2 One
Functionalization at Nitrogen Atoms (N1, N4)
The nitrogen atoms of the 1,4-diazepan-2-one (B1253349) ring are key sites for introducing structural diversity. Both N1 and N4 are nucleophilic and can undergo various reactions, including alkylation and acylation.
N-Alkylation: The secondary amines can be alkylated using alkyl halides or via reductive amination. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. For instance, solid-phase synthesis techniques have been developed for the regioselective alkylation at the N4 position of related 3-oxo-1,4-benzodiazepine templates. nih.gov In solution-phase synthesis, the relative nucleophilicity of N1 (the amide nitrogen) and N4 (the amine nitrogen) can influence the site of substitution. Generally, the N4 amine is more nucleophilic and will react preferentially under many conditions.
N-Acylation: Acylation of the nitrogen atoms can be achieved using acyl chlorides or acid anhydrides. This reaction is useful for introducing a variety of functional groups and for the synthesis of peptidomimetics. N-acylation of the parent 1,4-diazepan-5-one (B1224613) with acyl chlorides is a common step in the synthesis of more complex derivatives. nih.gov The presence of the propyl group at C3 is not expected to significantly hinder these reactions, although it may influence the conformational preferences of the resulting products.
| Reaction Type | Reagents and Conditions | Position(s) | Product Type |
| N-Alkylation | Alkyl halide, Base | N1, N4 | N-Alkyl-3-propyl-1,4-diazepan-2-one |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N4 | N-Alkyl-3-propyl-1,4-diazepan-2-one |
| N-Acylation | Acyl chloride, Base | N1, N4 | N-Acyl-3-propyl-1,4-diazepan-2-one |
Modification of the Propyl Side Chain
The propyl side chain at the C3 position offers another site for chemical modification, although it is generally less reactive than the nitrogen atoms or the carbonyl group.
Oxidation: Strong oxidizing agents can potentially oxidize the propyl side chain. For alkyl groups attached to an aromatic ring, reagents like potassium permanganate (B83412) (KMnO₄) can oxidize the entire side chain to a carboxylic acid, provided there is a benzylic hydrogen. pearson.comlibretexts.orgunizin.org While the diazepanone ring is not aromatic, the principles of side-chain oxidation could potentially be applied, likely leading to more complex product mixtures or requiring specific catalysts. For instance, electrochemical anodic oxidation has been used for the late-stage functionalization of complex lactams. nih.gov
Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS), could introduce a halogen atom onto the propyl chain. youtube.com The position of halogenation would be influenced by the relative stability of the resulting carbon radical. Alpha-halogenation of ketones and related carbonyl compounds is also a well-known transformation, which proceeds via enolate or enol intermediates. youtube.com
| Reaction Type | Reagents and Conditions | Potential Product |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic acid or other oxidized derivatives |
| Halogenation | N-Bromosuccinimide (NBS), Light/Heat | Bromo-propyl-1,4-diazepan-2-one |
Reactions at the Carbonyl Group
The lactam carbonyl group is a versatile functional handle for a variety of chemical transformations.
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the 3-propyl-1,4-diazepan-2-one into the corresponding 3-propyl-1,4-diazepane. Milder reducing agents, such as sodium borohydride, might not be sufficient to reduce the amide carbonyl but could be used in the presence of other reducible functional groups. The reduction of the ketone group in related diazepanes is a known transformation. evitachem.com
Addition of Organometallic Reagents: Grignard reagents can add to the carbonyl group of lactams. masterorganicchemistry.comlibretexts.orgpressbooks.pub This reaction typically leads to the formation of a ring-opened amino ketone after initial addition and subsequent hydrolysis of the intermediate. This provides a route to acyclic structures or can be a step in the synthesis of more complex heterocyclic systems.
| Reaction Type | Reagents and Conditions | Product Type |
| Reduction (to amine) | LiAlH₄, then H₂O | 3-Propyl-1,4-diazepane |
| Grignard Addition | RMgX, then H₃O⁺ | Ring-opened amino ketone |
Regioselective and Stereoselective Derivatization
Achieving regioselectivity and stereoselectivity is crucial for the synthesis of specific, biologically active molecules.
Regioselectivity: As mentioned, N-alkylation can be directed to the N4 position. In solid-phase synthesis, attaching the diazepanone scaffold to a resin can allow for the selective functionalization of one nitrogen atom over the other. nih.gov A study on the synthesis of 1,4-diazepinones from 1-azadienes demonstrated a process of sequential 1,4-conjugated addition followed by a regioselective 7-exo cyclization. researchgate.net The directing effects of protecting groups are also a key strategy. For example, in the synthesis of N²-substituted 1,2,3-triazoles, bulky substituents at the 4 and 5 positions direct alkylation to the N² position due to steric hindrance. scielo.br Similar principles can be applied to the diazepan-2-one ring.
Stereoselectivity: The C3 position of this compound is a stereocenter. Stereoselective synthesis of this core can be achieved by using chiral starting materials or through asymmetric catalysis. Palladium-catalyzed asymmetric allylic alkylation has been used to synthesize enantioenriched gem-disubstituted diazepanones with high enantiomeric excess. nih.gov The synthesis of trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics has been described, allowing for the introduction of different chiralities at positions 2 and 5. acs.org
| Strategy | Approach | Example Application |
| Regioselectivity | Solid-Phase Synthesis | Selective N4-alkylation of a benzodiazepine (B76468) template. nih.gov |
| Steric Hindrance | Directing substitution to the less hindered nitrogen atom. | |
| Stereoselectivity | Asymmetric Catalysis | Palladium-catalyzed asymmetric allylic alkylation of diazepanones. nih.gov |
| Chiral Pool Synthesis | Use of chiral amino acids as starting materials. acs.org |
Formation of Fused and Bridged Ring Systems Involving the 1,4-Diazepanone Core
The 1,4-diazepan-2-one scaffold can be used as a building block for the synthesis of more complex polycyclic systems.
Fused Ring Systems: Fused 1,4-diazepanones can be synthesized through tandem reactions. One such method involves an N-acyliminium ion cyclization-nucleophilic addition reaction on peptide-based precursors, which can be used to create fused peptidomimetics. conicet.gov.ar Another approach is the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones through oxirane ring-opening and direct cyclization. nih.gov Palladium-catalyzed tandem carbonylative aza-Wacker-type cyclization is another strategy to access fused 1,4-diazepanones. researchgate.net
Bridged Ring Systems: The synthesis of bridged 1,4-diazepane derivatives has been achieved via the Schmidt rearrangement of corresponding bicyclic ketones. enamine.net These bridged structures are of interest in drug design due to their rigid, three-dimensional conformations.
| System Type | Synthetic Strategy | Reference |
| Fused | Tandem N-acyliminium ion cyclization–nucleophilic addition | conicet.gov.ar |
| Fused | Oxirane ring-opening and direct cyclization | nih.gov |
| Fused | Palladium-catalyzed tandem carbonylative aza-Wacker-type cyclization | researchgate.net |
| Bridged | Schmidt rearrangement of bicyclic ketones | enamine.net |
Synthesis of Hybrid Molecules Incorporating this compound Analogues
The 1,4-diazepan-2-one core can be incorporated into hybrid molecules, combining its structural features with other pharmacophores to create novel compounds with potential biological activities.
The design of such hybrids often involves linking the diazepan-2-one scaffold to other heterocyclic systems known for their biological relevance, such as indoles, pyrimidines, or sulfonamides. nih.govnih.govmdpi.com For example, a series of indole (B1671886) piperazine (B1678402) hybrids have been synthesized as multi-target ligands for CNS disorders. nih.gov The synthesis of these hybrids typically involves standard coupling reactions, such as amide bond formation or nucleophilic substitution, to connect the different molecular fragments. The this compound scaffold can serve as a versatile platform for creating such hybrid molecules, where the propyl group can influence the lipophilicity and conformational properties of the final compound.
Advanced Research Directions and Emerging Applications of the 1,4 Diazepanone Scaffold
Development of Innovative and Sustainable Synthetic Methods
The synthesis of 3-substituted 1,4-diazepan-2-ones, including the propyl derivative, has been a subject of considerable interest, with a growing emphasis on sustainable and efficient methodologies. Traditional synthetic routes often involve multi-step processes with harsh reaction conditions. nih.gov Modern approaches, however, are increasingly focused on green chemistry principles to minimize environmental impact and enhance efficiency.
One innovative approach involves the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like 1,4-diazepanones in a single step from three or more starting materials. This strategy significantly reduces waste and improves atom economy. For instance, a three-component synthesis of 1,4-diazepin-5-ones has been demonstrated to be an efficient route for creating diverse libraries of these compounds. rsc.org
Furthermore, the development of metal-free synthetic protocols represents a significant advancement in sustainable chemistry. A novel cyclization of α-halogenoacetamides with 1-azadienes provides a transition-metal-free pathway to monocyclic 1,4-diazepinones. mdpi.com Green synthesis approaches, such as using water as a solvent and employing oxalic acid as a catalyst, have also been successfully applied to the synthesis of related dibenzdiazepine-1-ones. These methods offer the potential for a more environmentally friendly production of 3-Propyl-1,4-diazepan-2-one.
A comparative overview of traditional versus innovative synthetic methods is presented in the table below.
| Feature | Traditional Synthesis | Innovative Synthesis |
| Number of Steps | Often multi-step | Often one-pot or fewer steps |
| Reaction Conditions | Frequently harsh (high temp/pressure) | Generally milder conditions |
| Catalysts | Often heavy metals | Metal-free or green catalysts |
| Solvents | Often hazardous organic solvents | Water or other green solvents |
| Atom Economy | Lower | Higher |
| Waste Generation | Higher | Lower |
Computational-Driven Design of Novel 1,4-Diazepanone Architectures
Computational chemistry has emerged as a powerful tool in the rational design of novel 1,4-diazepanone derivatives with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are instrumental in predicting the biological activity and optimizing the molecular structure of these compounds.
QSAR models can establish a mathematical relationship between the chemical structure of 1,4-diazepanone derivatives and their biological activity. This allows for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted potency. For instance, QSAR studies on 1,4-benzodiazepines have provided valuable insights into the structural requirements for their anxiolytic and anticonvulsant effects.
Molecular docking simulations can predict the binding orientation and affinity of 1,4-diazepanone derivatives to their biological targets. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. The application of these computational methods to this compound can help in identifying its potential biological targets and in designing novel analogs with enhanced therapeutic profiles.
Application of 1,4-Diazepanones in Combinatorial Chemistry and Library Synthesis
The 1,4-diazepanone scaffold is an ideal template for combinatorial chemistry and the synthesis of large, diverse chemical libraries. The ability to introduce a wide range of substituents at various positions on the diazepanone ring allows for the creation of thousands of unique compounds for high-throughput screening.
The three-component synthesis of 1,4-diazepin-5-ones is a prime example of how these scaffolds can be used to generate extensive libraries of peptidomimetics. rsc.org These libraries can then be screened against a variety of biological targets to identify novel drug candidates. The propyl group in this compound serves as a key diversity element, and its modification can lead to a vast array of new chemical entities with potentially diverse biological activities.
Role of 1,4-Diazepanones as Building Blocks in Organic Synthesis
Beyond their direct applications as therapeutic agents, 1,4-diazepanones are valuable building blocks in organic synthesis. The functional groups present in the diazepanone ring, such as the amide and amine moieties, can be readily modified to construct more complex molecular architectures.
For example, the synthesis of pyrrolodiazepinones can be achieved from 1,4-diazepinone precursors through a series of chemical transformations. This highlights the versatility of the 1,4-diazepanone scaffold in the synthesis of other heterocyclic systems. The propyl substituent in this compound can also be functionalized to introduce additional chemical diversity, further expanding its utility as a synthetic intermediate.
Exploration of the 1,4-Diazepanone Core for Non-Biological Material Science Applications
While the vast majority of research on the 1,4-diazepanone scaffold has been focused on its biological and medicinal applications, the unique structural and electronic properties of this heterocyclic system suggest potential for its use in non-biological material science. However, it is important to note that this is a nascent and largely unexplored area of research.
Based on the properties of similar nitrogen-containing heterocycles, potential, yet currently hypothetical, applications could include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the diazepanone ring could act as ligands for metal ions, potentially forming coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties.
Functional Polymers: Incorporation of the 1,4-diazepanone moiety into polymer backbones could impart specific properties, such as thermal stability or the ability to respond to external stimuli. For example, research has been conducted on thermoresponsive polymers for drug delivery, a field where functional monomers are crucial. While not directly involving 1,4-diazepanones, this illustrates the potential for incorporating such heterocyclic units into advanced materials.
It must be emphasized that these are speculative applications, and further research is needed to explore the viability of the 1,4-diazepanone core in material science.
Future Perspectives on Rational Design and Structure-Property Relationships of 1,4-Diazepanones
The future of research on 1,4-diazepanones, including this compound, lies in the continued integration of computational design, innovative synthesis, and thorough biological evaluation. A deeper understanding of the structure-property relationships will be crucial for the development of next-generation therapeutics and functional materials.
Key future directions include:
Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the 3-propyl group and other positions of the diazepanone ring, coupled with comprehensive biological testing, will provide a detailed understanding of the SAR for various biological targets.
Development of Targeted Therapeutics: By leveraging computational tools and a better understanding of disease biology, it will be possible to design 1,4-diazepanone derivatives that selectively target specific receptors or enzymes, leading to more effective and safer drugs.
Exploration of Novel Applications: A concerted effort to investigate the non-biological applications of the 1,4-diazepanone scaffold could open up new frontiers in material science, catalysis, and sensing.
The continued exploration of the 1,4-diazepanone scaffold, with a focus on rational design and the elucidation of structure-property relationships, holds immense promise for the discovery of new molecules with significant societal impact.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Propyl-1,4-diazepan-2-one, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions of precursor amines with carbonyl-containing reagents. For example, analogous compounds like (3R)-3-ethyl-1,4-diazepan-2-one are synthesized via intramolecular lactamization under acidic or basic conditions . Key parameters include temperature control (e.g., reflux in anhydrous solvents) and stoichiometric optimization of propylating agents. Yields can be improved by using high-purity starting materials and inert atmospheres to prevent side reactions. Chromatographic purification (e.g., silica gel) is often required to isolate the product .
Q. How can the structure of this compound be confirmed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX program suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and stereochemistry . For visualization, ORTEP-III with a graphical interface provides clear thermal ellipsoid plots, aiding in the interpretation of molecular geometry . Pre-experimental steps include growing high-quality crystals via slow evaporation in solvents like ethanol or acetonitrile.
Q. What analytical methods are suitable for assessing the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and nuclear magnetic resonance (NMR, ¹H/¹³C) are standard. For HPLC, a C18 column with a methanol/water gradient is effective. In NMR, characteristic peaks for the diazepanone ring (e.g., δ ~2.5–3.5 ppm for N-CH₂ groups) and propyl substituents (δ ~0.9–1.6 ppm) confirm structural integrity .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the stability and reactivity of this compound in crystalline form?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bonding motifs (e.g., chains, rings) in crystals. For this compound, the lactam carbonyl (C=O) acts as a hydrogen-bond acceptor, interacting with adjacent NH groups. Computational tools like CrystalExplorer model these interactions, while experimental data from SC-XRD refine the analysis. Such patterns influence melting points and solubility .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in receptor assays) may arise from differences in assay conditions (pH, temperature) or impurities. Cross-validation using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) is critical. Statistical tools like Bland-Altman plots or principal component analysis (PCA) identify systematic biases . For example, melanocortin receptor antagonism data should be replicated with standardized cell lines and controls .
Q. How can ring puckering coordinates predict conformational flexibility in this compound?
- Methodological Answer : Cremer-Pople parameters quantify puckering in seven-membered rings. For 1,4-diazepan-2-ones, the amplitude (θ) and phase angle (φ) describe deviations from planarity. Computational methods (e.g., DFT at the B3LYP/6-311+G(d,p) level) calculate energy barriers between puckered conformers. Experimental validation via variable-temperature NMR detects dynamic behavior .
Q. What safety protocols are critical when handling this compound in electrophysiological studies?
- Methodological Answer : Safety Data Sheets (SDS) classify similar diazepanones as hazardous (H302: harmful if swallowed; H315: skin irritation). Use fume hoods for weighing, and wear nitrile gloves/lab coats. In electrophysiology, prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity. Emergency measures include eye rinsing with saline and inhalation exposure protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

